2-Amino-4-benzylphenol
Overview
Description
2-Amino-4-benzylphenol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.253. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
2-Amino-4-benzylphenol derivatives, particularly 2-(4-Aminophenyl)benzothiazoles, exhibit potent antitumor properties. These compounds are biotransformed by cytochrome P450 1A1, leading to the formation of DNA adducts in sensitive tumor cells. They selectively induce cytochrome P450 1A1 activity in carcinoma cells, which is crucial for their antitumor activity. This selective induction distinguishes sensitive tumors from resistant ones, making these compounds potentially suitable for clinical evaluation as antitumor agents (Bradshaw et al., 2002), (Leong et al., 2003).
Chemical Synthesis and Reactivity
In chemical synthesis, this compound and its derivatives are used for various reactions. For instance, they are involved in the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates to produce compounds of biological interest. This process is characterized by a formation of the corresponding thiourea followed by elimination of thiocyanic acid (Singh et al., 2017). Moreover, methods for the specific preparation of acyl-2-aminophenols have been reported, highlighting their utility in synthetic chemistry (Aichaoui et al., 1990).
Biological Evaluation
Several this compound derivatives have been synthesized and evaluated for their biological activities. These compounds exhibit broad-spectrum antimicrobial and antidiabetic activities. Their interaction with human DNA has also been studied, indicating their potential as anticancer agents (Rafique et al., 2022). Additionally, their antioxidant, lipoxygenase inhibition, and antibacterial properties have been explored, showing significant biological activities (Aslam et al., 2016).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions via an sn1 pathway, facilitated by the resonance-stabilized carbocation . This suggests that 2-Amino-4-benzylphenol might interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, they can be part of the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
The molecular weight of the compound is 199248 Da , which is within the range that generally allows for good bioavailability.
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antimicrobial effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-4-benzylphenol are largely determined by its molecular structure . The presence of an amino group (-NH2) and a benzyl group in its structure suggests that it can participate in various biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation
Properties
IUPAC Name |
2-amino-4-benzylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELKWZKNBJTIRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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